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molecular formula C13H12F3N B7900790 1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile

1-(4-(Trifluoromethyl)phenyl)cyclopentanecarbonitrile

Cat. No. B7900790
M. Wt: 239.24 g/mol
InChI Key: HDLXZRNBHPORST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07132443B2

Procedure details

To a stirred solution of 4-fluorobenzotrifluoride (5.0 g, 30.47 mmol) in toluene (40 mL) was added cyclopentanecarbonitrile (10.5 mL, 100.55 mmol) followed by a solution of 0.5 M KHMDS in toluene (92 mL, 45.71 mmol). The reaction mixture was heated to 70° C. and stirred for 14 hours. After cooling to RT, the reaction mixture was quenched with 1 M HCl until pH<7. The layers were separated and the organic layer was washed with saturated NaHCO3, water, brine, dried over MgSO4, filtered, and concentrated in vacuo. Purification via silica gel chromatography (6:1 hexanes:EtOAc) afforded 7.53 g of a mixture of compound A and residual cyclopentanecarbonitrile. Because these two compounds were not easily separable by chromatography, this mixture was carried directly to the next step.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
92 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([C:8]([F:11])([F:10])[F:9])=[CH:4][CH:3]=1.[CH:12]1([C:17]#[N:18])[CH2:16][CH2:15][CH2:14][CH2:13]1.C[Si]([N-][Si](C)(C)C)(C)C.[K+]>C1(C)C=CC=CC=1>[F:9][C:8]([F:11])([F:10])[C:5]1[CH:6]=[CH:7][C:2]([C:12]2([C:17]#[N:18])[CH2:16][CH2:15][CH2:14][CH2:13]2)=[CH:3][CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(F)(F)F
Name
Quantity
10.5 mL
Type
reactant
Smiles
C1(CCCC1)C#N
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Step Three
Name
Quantity
92 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with 1 M HCl until pH<7
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with saturated NaHCO3, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification via silica gel chromatography (6:1 hexanes:EtOAc)

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1(CCCC1)C#N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.53 g
YIELD: CALCULATEDPERCENTYIELD 103.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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